molecular formula C27H20N4O9S2 B11699506 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide

Cat. No.: B11699506
M. Wt: 608.6 g/mol
InChI Key: HONYXPWWLPJXPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide typically involves multiple steps, starting from fluorene-2,7-disulfonyl dichloride . The synthetic route includes nitration, oxidation, and sulfonation reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide involves its interaction with molecular targets through its nitro, ketone, and sulfonic acid groups. These functional groups enable the compound to participate in redox reactions, form charge transfer complexes, and interact with biological macromolecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions, biological systems, or material science .

Comparison with Similar Compounds

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-p-tolylamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the nature of the substituents attached to the sulfonic acid groups.

Properties

Molecular Formula

C27H20N4O9S2

Molecular Weight

608.6 g/mol

IUPAC Name

2-N,7-N-bis(4-methylphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C27H20N4O9S2/c1-15-3-7-17(8-4-15)28-41(37,38)19-11-21-25(23(13-19)30(33)34)26-22(27(21)32)12-20(14-24(26)31(35)36)42(39,40)29-18-9-5-16(2)6-10-18/h3-14,28-29H,1-2H3

InChI Key

HONYXPWWLPJXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=C(C=C5)C

Origin of Product

United States

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